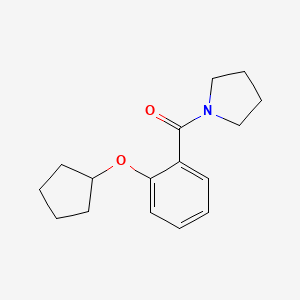![molecular formula C12H15NO3 B7629457 2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)
2-[Benzyl(propanoyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Benzyl(propanoyl)amino]acetic acid, also known as BZPAA, is a synthetic compound that has been extensively studied for its potential therapeutic properties. BZPAA is a derivative of the naturally occurring amino acid glycine, and it has been shown to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-[Benzyl(propanoyl)amino]acetic acid is not fully understood, but it is thought to act through a variety of pathways in the body. Some of the proposed mechanisms of action include:
1. Activation of AMPK: 2-[Benzyl(propanoyl)amino]acetic acid has been shown to activate AMPK, a key regulator of cellular metabolism.
2. Inhibition of mTOR: 2-[Benzyl(propanoyl)amino]acetic acid has been shown to inhibit mTOR, a protein that is involved in cell growth and proliferation.
3. Modulation of Neurotransmitters: 2-[Benzyl(propanoyl)amino]acetic acid has been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects
2-[Benzyl(propanoyl)amino]acetic acid has a wide range of biochemical and physiological effects, including:
1. Increased Glucose Uptake: 2-[Benzyl(propanoyl)amino]acetic acid has been shown to increase glucose uptake in muscle cells, which may be beneficial for individuals with diabetes.
2. Increased Lipid Oxidation: 2-[Benzyl(propanoyl)amino]acetic acid has been shown to increase lipid oxidation, which may be beneficial for individuals with obesity.
3. Increased Mitochondrial Biogenesis: 2-[Benzyl(propanoyl)amino]acetic acid has been shown to increase mitochondrial biogenesis, which may be beneficial for individuals with neurodegenerative diseases.
实验室实验的优点和局限性
2-[Benzyl(propanoyl)amino]acetic acid has several advantages as a research tool, including its high purity and well-established synthesis method. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several potential future directions for research on 2-[Benzyl(propanoyl)amino]acetic acid, including:
1. Development of New Therapeutic Agents: 2-[Benzyl(propanoyl)amino]acetic acid may serve as a lead compound for the development of new therapeutic agents for a variety of conditions.
2. Mechanistic Studies: Further studies are needed to fully understand the mechanism of action of 2-[Benzyl(propanoyl)amino]acetic acid and its effects on various pathways in the body.
3. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of 2-[Benzyl(propanoyl)amino]acetic acid in humans, and to identify any potential side effects or drug interactions.
Conclusion
In conclusion, 2-[Benzyl(propanoyl)amino]acetic acid is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has a wide range of biochemical and physiological effects, and it may be useful in the treatment of a variety of conditions. Further research is needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.
合成方法
2-[Benzyl(propanoyl)amino]acetic acid can be synthesized through a multi-step process that involves the reaction of benzylamine with propanoyl chloride, followed by the addition of glycine and subsequent purification steps. This synthesis method has been optimized over the years, and it is now possible to produce 2-[Benzyl(propanoyl)amino]acetic acid in high yields and with high purity.
科学研究应用
2-[Benzyl(propanoyl)amino]acetic acid has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. Some of the areas of research include:
1. Neurological Disorders: 2-[Benzyl(propanoyl)amino]acetic acid has been shown to have neuroprotective properties, and it may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
2. Cancer: 2-[Benzyl(propanoyl)amino]acetic acid has been shown to have anti-cancer properties, and it may be useful in the development of new cancer treatments.
3. Metabolic Disorders: 2-[Benzyl(propanoyl)amino]acetic acid has been shown to have anti-diabetic properties, and it may be useful in the treatment of other metabolic disorders such as obesity and insulin resistance.
属性
IUPAC Name |
2-[benzyl(propanoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-11(14)13(9-12(15)16)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPREYFHQKKJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)
![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)

![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)

![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)